molecular formula C13H11NO2 B1610658 6-(4-Methylphenyl)pyridine-2-carboxylic acid CAS No. 86696-72-2

6-(4-Methylphenyl)pyridine-2-carboxylic acid

Cat. No. B1610658
CAS RN: 86696-72-2
M. Wt: 213.23 g/mol
InChI Key: WEXUERZPCHAIKU-UHFFFAOYSA-N
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Scientific Research Applications

1. Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones

  • Application Summary: Pyridine-2-carboxylic acid is used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
  • Method of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
  • Results: The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

2. Cocrystallization with Squaric Acid

  • Application Summary: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .
  • Method of Application: Three newly prepared complexes were created: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .
  • Results: X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion. In contrast, pyridine carboxylic acids in the second and third complexes are in a cationic form .

3. Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines

  • Application Summary: Pyridine-2-carboxylic acid is used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
  • Method of Application: The synthesis was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
  • Results: The synthesis protocol was efficient and general, yielding functionalized 2,4,6-triaryl pyridines and pyrimidines .

4. Synthesis of 3-Chloro-N-Aryl Pyrrolidine-2,5-Dione Derivatives

  • Application Summary: Pyridine-2-carboxylic acid is used in the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .
  • Method of Application: The synthetic route started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then afforded the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives by reaction with thionyl chloride (SOCl2) .
  • Results: The synthesis yielded 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .

5. Mitsunobu Reaction

  • Application Summary: Pyridine-2-carboxylic acid has been used as a substrate in the Mitsunobu reaction .
  • Method of Application: The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .
  • Results: The reaction involves the use of a triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) .

6. Hammick Reaction

  • Application Summary: Pyridine-2-carboxylic acid has been used as a substrate in the Hammick reaction .
  • Method of Application: The Hammick reaction is an organic reaction in which a quinoline is synthesized from a β-aminoketone and an acid .
  • Results: The reaction involves the formation of a Schiff base, followed by cyclization and tautomerization to yield the quinoline .

Safety And Hazards

Specific safety and hazard information for “6-(4-Methylphenyl)pyridine-2-carboxylic acid” is not available in the search results. However, it’s always important to handle chemical substances with care, following safety guidelines and using appropriate personal protective equipment.


properties

IUPAC Name

6-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUERZPCHAIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509788
Record name 6-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)pyridine-2-carboxylic acid

CAS RN

86696-72-2
Record name 6-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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